molecular formula C15H14F3N3O4S2 B589304 rac Bendroflumethiazide-d5 CAS No. 1330183-13-5

rac Bendroflumethiazide-d5

Cat. No.: B589304
CAS No.: 1330183-13-5
M. Wt: 426.44
InChI Key: HDWIHXWEUNVBIY-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Bendroflumethiazide-d5: is a stable isotope-labeled compound used primarily in scientific research. It is a diuretic and antihypertensive agent, similar to its non-labeled counterpart, Bendroflumethiazide. The compound is often used in pharmacokinetic studies to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems .

Mechanism of Action

Target of Action

Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Mode of Action

This compound acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .

Result of Action

The primary result of this compound’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Bendroflumethiazide-d5 involves the incorporation of deuterium atoms into the Bendroflumethiazide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

rac Bendroflumethiazide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac Bendroflumethiazide-d5 is widely used in scientific research for various applications:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems.

    Drug Development: Helps in understanding the pharmacodynamics and pharmacokinetics of new drug formulations.

    Biological Research: Used in studies involving the renal system and blood pressure regulation.

    Industrial Applications: Employed in the development of new diuretic and antihypertensive agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Bendroflumethiazide-d5 is unique due to its stable isotope labeling, which allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable in research settings where understanding the metabolic fate of the compound is crucial .

Properties

IUPAC Name

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIHXWEUNVBIY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747085
Record name 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330183-13-5
Record name 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.